

A Technical Guide to Phenyl 1-thio- β -D-galactopyranoside: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Phenyl 1-thio-beta-D-galactopyranoside*

Cat. No.: B028560

[Get Quote](#)

This guide provides an in-depth technical overview of Phenyl 1-thio- β -D-galactopyranoside, a pivotal molecule in glycobiology and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's core properties, explores its multifaceted applications, and offers detailed experimental protocols with an emphasis on the scientific rationale behind methodological choices.

Core Properties of Phenyl 1-thio- β -D-galactopyranoside

Phenyl 1-thio- β -D-galactopyranoside is a synthetic thioglycoside that serves as a valuable tool in a variety of biochemical and cellular assays. Its structure, featuring a phenyl group attached to a galactose moiety via a sulfur atom, confers unique chemical and biological properties that are leveraged in numerous research applications.

The molecular weight of Phenyl 1-thio- β -D-galactopyranoside is 272.32 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) A comprehensive summary of its physicochemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₆ O ₅ S	[1][2][3]
Molecular Weight	272.32 g/mol	[1][2][3][4]
CAS Number	16758-34-2	[1][2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	93-98 °C	[2]
Storage Temperature	2-8°C	[2]
Purity	≥ 95-99% (HPLC)	[1][2]

Applications in Biochemical and Cellular Research

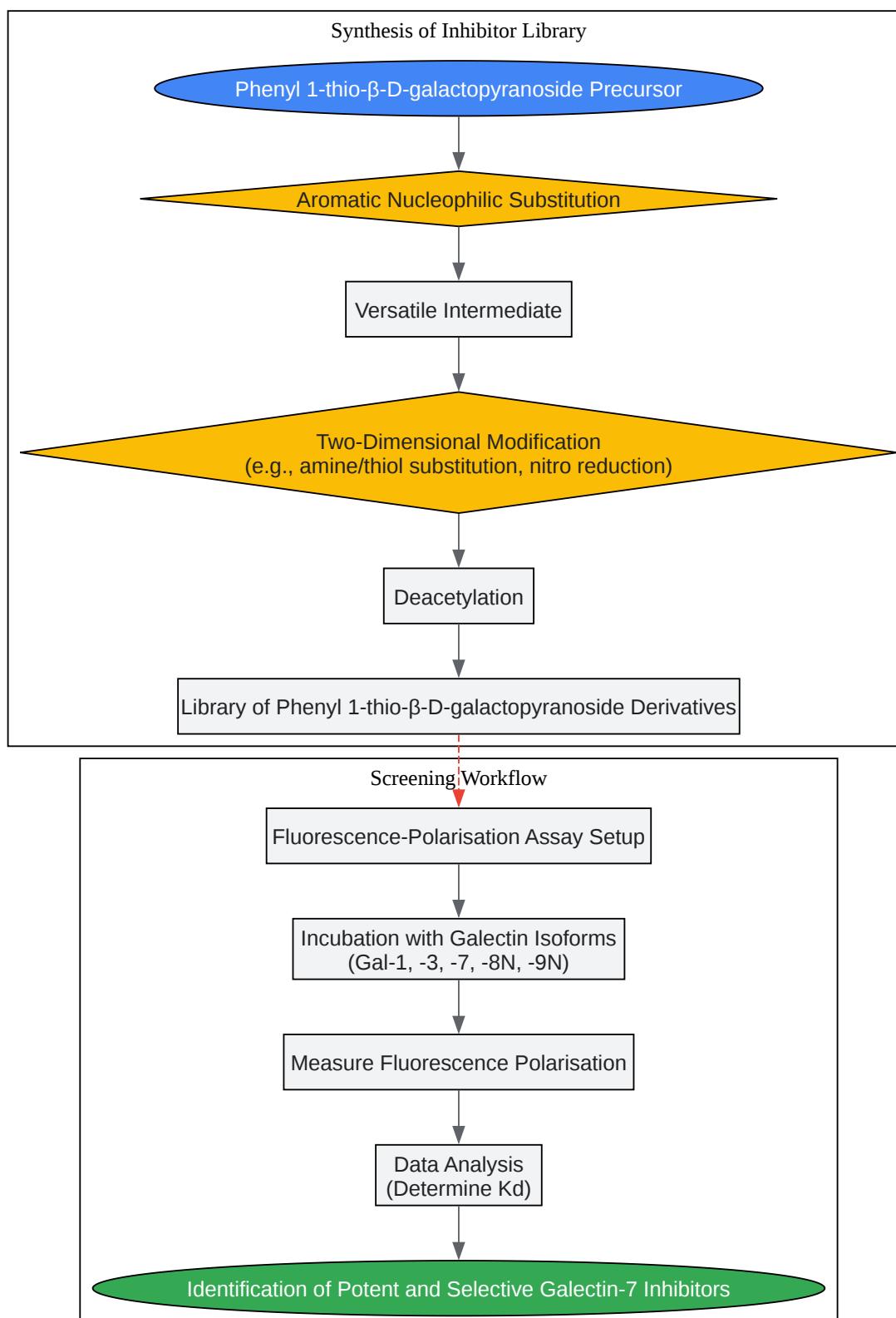
The unique structure of Phenyl 1-thio-β-D-galactopyranoside makes it a versatile substrate and probe in several key research areas.

Enzyme Kinetics and Glycosidase Activity Assays

Phenyl 1-thio-β-D-galactopyranoside is a well-established substrate for β-galactosidase, an enzyme crucial in the hydrolysis of β-galactosides.^[1] The enzymatic cleavage of this substrate can be monitored to determine enzyme activity and to screen for potential inhibitors. The thio-linkage provides stability while the phenyl group can be modified to create chromogenic or fluorogenic reporters.

Glycosylation Studies and Glycosyltransferase Research

This compound serves as a substrate in glycosylation reactions, enabling researchers to investigate the processes of glycosylation and the specificity of glycosyltransferases.^{[1][5]} The ability to synthesize complex carbohydrates using such tools is fundamental to understanding their biological roles in health and disease.


Cellular Uptake and Transport Mechanisms

Phenyl 1-thio- β -D-galactopyranoside is utilized in studies investigating the mechanisms of sugar transport across cell membranes.^{[1][5]} These studies provide critical insights into cellular metabolism and can inform the design of drug delivery systems.

Role in Drug Discovery and Development

A significant application of Phenyl 1-thio- β -D-galactopyranoside lies in the synthesis of glycosylated compounds for pharmaceutical development, which can enhance the efficacy and stability of drugs.^{[1][5]} A notable example is its use as a scaffold for the development of galectin inhibitors. Galectins are a family of β -galactoside-binding proteins implicated in cancer and inflammatory processes.^[6]

A library of Phenyl 1-thio- β -D-galactopyranoside derivatives has been synthesized and screened for inhibitory activity against various galectins.^[6] This was achieved through an aromatic nucleophilic substitution reaction, followed by modifications to the phenyl ring.^[6] The resulting compounds were then tested for their binding affinity to different galectins using a fluorescence-polarisation assay.^[6] This approach led to the discovery of potent and selective inhibitors of galectin-7, highlighting the utility of this compound as a starting point for drug discovery.^[6]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and screening of a Phenyl 1-thio- β -D-galactopyranoside derivative library for galectin inhibitors.

Experimental Protocol: β -Galactosidase Kinetic Assay

This protocol outlines a continuous spectrophotometric assay for determining β -galactosidase activity using Phenyl 1-thio- β -D-galactopyranoside. The principle is based on the enzymatic cleavage of the substrate, which can be monitored by a change in absorbance if a suitable detection method is employed. For the purpose of this guide, we will adapt a general protocol used for similar substrates like o-nitrophenyl- β -D-galactopyranoside (ONPG), with the understanding that the detection of the phenyl-thiol product may require a specific wavelength or a coupled enzyme assay for signal generation.

Reagents and Materials

- β -Galactosidase enzyme solution of known concentration
- Phenyl 1-thio- β -D-galactopyranoside stock solution (e.g., 10 mM in a suitable buffer)
- Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0; 1 mM $MgCl_2$; 50 mM β -mercaptoethanol)
- Microplate reader or spectrophotometer
- 96-well microplates or cuvettes
- Incubator set to 37°C

Assay Procedure

- Prepare the Reaction Mixture: In each well of a 96-well plate, add 80 μ L of Assay Buffer.
- Add Substrate: Add 10 μ L of the Phenyl 1-thio- β -D-galactopyranoside stock solution to each well.
- Equilibrate: Place the plate in the microplate reader and allow it to equilibrate to 37°C for 5 minutes.

- Initiate the Reaction: Add 10 μ L of the β -galactosidase enzyme solution to each well.
- Monitor Absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the product over a set period (e.g., every 30 seconds for 10 minutes). A wavelength scan may be necessary to determine the optimal absorbance maximum for the liberated phenyl-thiol.
- Data Analysis: Determine the initial velocity (V_0) of the reaction from the linear portion of the absorbance versus time plot. The rate of the reaction can be calculated using the Beer-Lambert law if the extinction coefficient of the product is known.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a continuous kinetic assay of β -galactosidase.

Conclusion

Phenyl 1-thio- β -D-galactopyranoside is a cornerstone reagent for researchers in glycobiology, biochemistry, and drug discovery. Its well-defined physicochemical properties, coupled with its versatility as an enzyme substrate and a synthetic precursor, ensure its continued relevance in advancing our understanding of complex biological systems and in the development of novel therapeutics. The methodologies outlined in this guide provide a framework for its effective utilization in a research setting, emphasizing the importance of robust and well-validated experimental design.

References

- Cumpstey, I., Carlsson, S., Leffler, H., & Nilsson, U. J. (2005). Synthesis of a phenyl thio- β -D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. *Organic & Biomolecular Chemistry*, 3(10), 1922–1932. [\[Link\]](#)
- J&K Scientific. (n.d.). Phenyl-1-thio- β -D-galactopyranoside.

- Wang, X., & Wang, P. G. (2013). Glycosyltransferase Activity Assay Using Colorimetric Methods. In Methods in molecular biology (Clifton, N.J.) (Vol. 1022, pp. 229–237). [Link]
- Yao, Q., et al. (2018). Identification and characterization of an unusual glycosyltransferase-like enzyme with β -galactosidase activity from a soil metagenomic library. Journal of Agricultural and Food Chemistry, 66(48), 12798-12806. [Link]
- Stewart, M. P., et al. (2016). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Molecular pharmaceutics, 13(5), 1425–1440. [Link]
- Agilent Technologies. (2007). Kinetic Analysis of β -Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software.
- Ram, P. A., Fung, M., Millette, C. F., & Armant, D. R. (1989). Thin-layer chromatographic method for the determination of glycosyltransferase activity. Analytical biochemistry, 178(2), 421–426. [Link]
- Tylki-Szymańska, A., & Ługowska, A. (2011). Determination of Acid β -Galactosidase Activity: Methodology and Perspectives. Folia biologica, 59(3-4), 133–138. [Link]
- PubChem. (n.d.). Phenyl 1-thio-beta-D-glucopyranoside.
- University of Maryland, Baltimore County. (n.d.). Introduction to Enzyme Kinetics: Assay of beta-Galactosidase.
- Di Nardo, G., et al. (2004). 1-Thio- β -D-galactofuranosides: Synthesis and evaluation as β -D-galactofuranosidase inhibitors.
- National Center for Biotechnology Information. (2021). Systems glycobiology for discovering drug targets, biomarkers, and rational designs for glyco-immunotherapy.
- Fenu, A., & Deplano, A. (2018). New Procedure To Readily Investigate Lactase Enzymatic Activity Using Fehling's Reagent.
- PubChem. (n.d.). Phenyl beta-D-thiogalactopyranoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. Phenyl 1-thio- β -D-galactopyranoside 95 16758-34-2 sigmaaldrich.com

- 3. Phenyl 1-thio-beta-D-glucopyranoside | C12H16O5S | CID 10934592 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Phenyl beta-D-thiogalactopyranoside | C12H16O5S | CID 314404 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Phenyl 1-thio- β -D-galactopyranoside: Properties, Applications, and Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028560#phenyl-1-thio-beta-d-galactopyranoside-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com